1-Methyl-1H-imidazol-5-yl isocyanate
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Overview
Description
1-Methyl-1H-imidazol-5-yl isocyanate is an aromatic heterocyclic organic compound. It is a specialty solvent, a base, and a precursor to some ionic liquids. This compound is a fundamental nitrogen heterocycle and mimics various nucleoside bases, as well as histidine and histamine.
Preparation Methods
1-Methyl-1H-imidazol-5-yl isocyanate can be synthesized by two main routes:
Acid-Catalyzed Methylation of Imidazole by Methanol: This method involves the methylation of imidazole using methanol under acidic conditions.
Radziszewski Reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Chemical Reactions Analysis
1-Methyl-1H-imidazol-5-yl isocyanate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes substitution reactions where the isocyanate group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxides, amines, and substituted imidazoles.
Scientific Research Applications
1-Methyl-1H-imidazol-5-yl isocyanate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and ionic liquids.
Biology: It mimics nucleoside bases and is used in studies related to nucleic acids and proteins.
Medicine: It is explored for its potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty solvents and as a base in various industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazol-5-yl isocyanate exerts its effects involves its interaction with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is utilized in various chemical synthesis processes and biological studies.
Comparison with Similar Compounds
1-Methyl-1H-imidazol-5-yl isocyanate is unique due to its specific structure and reactivity. Similar compounds include:
Imidazole: A fundamental nitrogen heterocycle used in various chemical and biological applications.
Histidine: An amino acid with a similar imidazole ring structure.
Histamine: A biologically active amine derived from histidine.
Other Substituted Imidazoles: Compounds with different substituents on the imidazole ring, used in various research and industrial applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-isocyanato-1-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-3-6-2-5(8)7-4-9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSQWDVJQVAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590476 |
Source
|
Record name | 5-Isocyanato-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-99-9 |
Source
|
Record name | 5-Isocyanato-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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